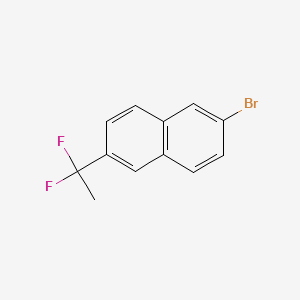
2-Bromo-6-(1,1-difluoroethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(1,1-difluoroethyl)naphthalene is an organic compound with the molecular formula C12H8BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoroethyl group are substituted at the 2 and 6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1,1-difluoroethyl)naphthalene typically involves the bromination of 6-(1,1-difluoroethyl)naphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-(1,1-difluoroethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding naphthalene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 2-substituted-6-(1,1-difluoroethyl)naphthalenes.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of 6-(1,1-difluoroethyl)naphthalene.
科学的研究の応用
2-Bromo-6-(1,1-difluoroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-6-(1,1-difluoroethyl)naphthalene involves its interaction with molecular targets through its bromine and difluoroethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2-Bromo-6-(1,1-difluoroethyl)pyridine: Similar structure but with a pyridine ring instead of naphthalene.
2-Bromo-1,1-difluoroethane: Contains a bromine and difluoroethyl group but lacks the naphthalene ring.
Uniqueness
2-Bromo-6-(1,1-difluoroethyl)naphthalene is unique due to the presence of both bromine and difluoroethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H9BrF2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC名 |
2-bromo-6-(1,1-difluoroethyl)naphthalene |
InChI |
InChI=1S/C12H9BrF2/c1-12(14,15)10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7H,1H3 |
InChIキー |
WYEPXYIHVSQSKC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


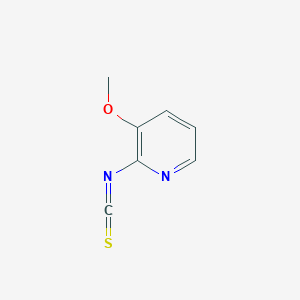
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
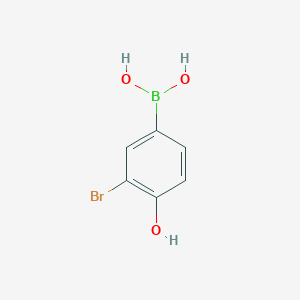
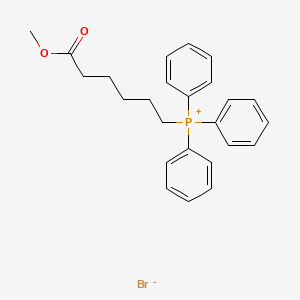
![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
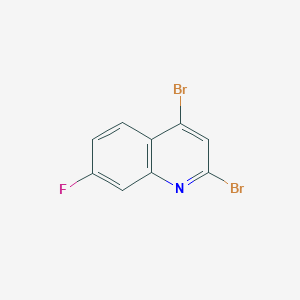



![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)

![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)


